An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Core Properties and Applications
An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Core Properties and Applications
This guide provides an in-depth technical overview of 7-Chloro-4-hydrazinoquinoline, a pivotal heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the compound's fundamental properties, synthesis, reactivity, and practical applications, with a focus on the causal reasoning behind experimental methodologies.
Core Molecular Characteristics
7-Chloro-4-hydrazinoquinoline, with the CAS Number 23834-14-2, is a solid, yellow-to-brown crystalline powder.[1][2] Its molecular structure, characterized by a quinoline core substituted with a chloro group at the 7-position and a hydrazino group at the 4-position, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of a wide array of biologically active molecules.
Chemical Structure
The chemical structure of 7-Chloro-4-hydrazinoquinoline is depicted below. The numbering of the quinoline ring is crucial for understanding the positional reactivity of the molecule.
Caption: Chemical structure of 7-Chloro-4-hydrazinoquinoline.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 7-Chloro-4-hydrazinoquinoline is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClN₃ | [2] |
| Molecular Weight | 193.63 g/mol | |
| Melting Point | 219-225 °C (decomposes) | [3] |
| Appearance | Solid, yellow-to-brown crystalline powder | [2] |
| pKa (predicted) | 6.70 ± 0.50 | [3] |
| LogP (calculated) | 2.2 | [4] |
| Solubility | Soluble in ethanol, DMSO | [1][3] |
The predicted pKa of 6.70 suggests that 7-Chloro-4-hydrazinoquinoline is a weak base.[3] The calculated LogP value of 2.2 indicates a moderate lipophilicity, a crucial parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Synthesis of 7-Chloro-4-hydrazinoquinoline
The most common and efficient synthesis of 7-Chloro-4-hydrazinoquinoline involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with hydrazine hydrate.[3][5]
Caption: General synthesis scheme for 7-Chloro-4-hydrazinoquinoline.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 7-Chloro-4-hydrazinoquinoline:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. A molar ratio of 1:10 (4,7-dichloroquinoline to hydrazine hydrate) is commonly used.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Rationale for Experimental Choices
-
Absolute Ethanol as Solvent: Ethanol is an effective solvent for both reactants and allows for a sufficiently high reaction temperature under reflux. The use of "absolute" (anhydrous) ethanol is preferred to minimize side reactions involving water.
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is employed to drive the reaction to completion and to minimize the formation of undesired side products, such as the bis-adduct where hydrazine bridges two quinoline molecules.[6]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Cooling for Crystallization: The product is typically less soluble in cold ethanol, thus cooling the reaction mixture in an ice bath maximizes the yield of the crystalline product.[7]
Chemical Reactivity and Applications
The chemical reactivity of 7-Chloro-4-hydrazinoquinoline is dominated by the nucleophilic character of the hydrazino group and the electronic effects of the substituents on the quinoline ring.
Formation of Hydrazones
The primary application of 7-Chloro-4-hydrazinoquinoline is as a precursor for the synthesis of 7-chloro-4-quinolinylhydrazones.[8] The hydrazino group readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form the corresponding hydrazones.[9]
Caption: General reaction for the formation of 7-chloro-4-quinolinylhydrazones.
Mechanism of Hydrazone Formation: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazino group to the carbonyl carbon, followed by dehydration. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10][11]
Electronic Effects and Reactivity of the Quinoline Ring
The substituents on the quinoline ring significantly influence its reactivity:
-
7-Chloro Group: The chlorine atom is an electron-withdrawing group through its inductive effect, which deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution.
-
4-Hydrazino Group: The hydrazino group is an electron-donating group through resonance, which activates the quinoline ring, particularly at the ortho and para positions, towards electrophilic attack. However, the primary reactivity of this group is as a nucleophile.
The interplay of these electronic effects makes the 4-position of the quinoline ring susceptible to nucleophilic attack (as seen in its synthesis from 4,7-dichloroquinoline) and the hydrazino group a potent nucleophile for reactions with electrophiles like carbonyl compounds.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 7-Chloro-4-hydrazinoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The following are typical chemical shifts observed in DMSO-d₆.[3][5]
1H NMR (DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 11.09 | br. s. | NH |
| 8.56-8.40 | m | H-2, H-5 |
| 7.97 | d | H-8 |
| 7.70 | dd | H-6 |
| 7.10 | d | H-3 |
| 5.31 | br. s. | NH₂ |
13C NMR (DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 155.7 | C-4 |
| 142.4 | C-2 |
| 138.7 | C-8a |
| 137.6 | C-7 |
| 126.4 | C-6 |
| 125.3 | C-5 |
| 119.1 | C-8 |
| 113.6 | C-4a |
| 98.1 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3320 | N-H stretch | Hydrazino group |
| 3050 | C-H stretch | Aromatic C-H |
| 1607 | C=N stretch | Quinoline ring |
| 1448 | C=C stretch | Aromatic C=C |
The broad peak around 3320 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydrazino group.[3][5]
Safety and Handling
7-Chloro-4-hydrazinoquinoline is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
7-Chloro-4-hydrazinoquinoline is a versatile and valuable building block in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the nucleophilic reactivity of the hydrazino group, provides a straightforward entry into a diverse range of quinoline-based compounds, particularly hydrazones with significant therapeutic potential. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and drug development endeavors.
References
-
Dirk, S., & Seeberger, P. H. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 50(9), 2252–2263. Available at: [Link]
- Dave, C. G., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
-
Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved January 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved January 7, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Calculated partition coefficient (clogD7.4) log D7.4 = log P - log(1 + 10 pKa-7.4). Retrieved January 7, 2026, from [Link]
-
SpectraBase. (n.d.). 7-Chloro-4-hydrazinoquinoline. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved January 7, 2026, from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved January 7, 2026, from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2012). 7-Chloro-4-[(E)-2-(3,4,5-trimethoxybenzylidene)hydrazin-1-yl]quinoline. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved January 7, 2026, from [Link]
-
YouTube. (2015, May 19). Functional Groups from Infrared Spectra. Retrieved January 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Org. 1533. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 7, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 7-Chloro-4-hydrazinoquinoline (98%). Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). 7-Chloro-4-(benzylidinehydrazo)quinoline (HL). Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Retrieved January 7, 2026, from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]
- 3. 7-CHLORO-4-HYDRAZINOQUINOLINE CAS#: 23834-14-2 [m.chemicalbook.com]
- 4. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-CHLORO-4-HYDRAZINOQUINOLINE | 23834-14-2 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
